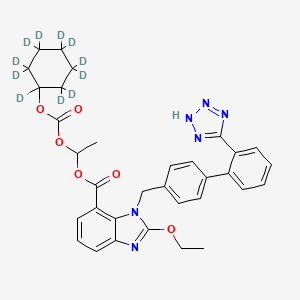

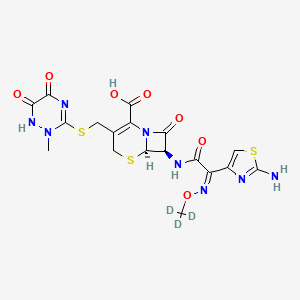

坎地沙坦酯-d11

概述

描述

Candesartan Cilexetil is an angiotensin receptor blocker used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract .

Synthesis Analysis

The synthesis of Candesartan Cilexetil involves the preparation of the key intermediate: methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate . The process also involves the formation of particles in the nanorange lower than 300 nm .Molecular Structure Analysis

Candesartan Cilexetil has a molecular formula of C33H34N6O6 . It has a complex structure with multiple functional groups, including a benzimidazole ring and a tetrazole ring .Chemical Reactions Analysis

Candesartan Cilexetil undergoes hydrolysis and transesterification reactions during the solid phase extraction procedure . The forced degradation studies of Candesartan Cilexetil have shown improved dissolution indicating instant formation of nanocrystals along with amorphization .Physical And Chemical Properties Analysis

Candesartan Cilexetil has a density of 1.4±0.1 g/cm3, a boiling point of 843.3±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It also has a molar refractivity of 165.5±0.5 cm3 and a polar surface area of 143 Å2 .科学研究应用

Self-Nanoemulsifying Drug Delivery Systems

Candesartan Cilexetil-d11 has been used in the development of self-nanoemulsifying drug delivery systems . The aim of this research was to improve the solubility, dissolution, and stability of Candesartan Cilexetil-d11, which has an absolute bioavailability of about 14–40% . The study found that the release rate and extent for all prepared formulations were significantly higher than the marketed tablet as well as plain drug powder .

Nanosuspension Formulation

Another application of Candesartan Cilexetil-d11 is in the formulation of nanosuspensions . The objective of this research was to enhance the oral bioavailability of Candesartan Cilexetil-d11, which is practically insoluble . The nanosuspension showed a particle size of 223.5±5.4 nm and a zeta potential of -32.2±0.6 mV . The saturation solubility of the nanosuspension was more than 20 times higher than that of the bulk drug .

Hypertension Treatment

Candesartan Cilexetil-d11 is used in the treatment of hypertension . In a study involving 140 patients with hypertension, significant reductions in diastolic blood pressure (DBP) and systolic blood pressure (SBP) were observed after 6 to 12 weeks of treatment with Candesartan Cilexetil-d11 .

安全和危害

未来方向

Candesartan Cilexetil is being studied for its potential use in treating conditions such as stroke, migraine, atrial fibrillation, hypertrophy obstructive or nonobstructive cardiomyopathy, and diabetic or non-diabetic renal diseases . The future of Candesartan Cilexetil lies in its potential to treat a wider range of conditions beyond hypertension and heart failure.

属性

IUPAC Name |

1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOSNRCGJFBJIB-XLHVCENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 49849589 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)